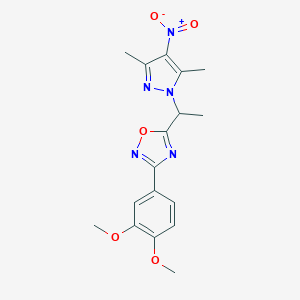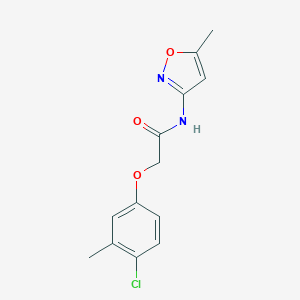
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as A-769662 and has been shown to have a variety of biochemical and physiological effects on the body. In
作用機序
A-769662 activates AMPK by binding to the AMPK β1 subunit and inducing a conformational change that leads to increased phosphorylation of the AMPK α subunit. This activation of AMPK leads to increased glucose uptake and fatty acid oxidation in skeletal muscle cells. A-769662 has also been shown to activate AMPK-independent pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
In addition to its effects on energy metabolism and glucose homeostasis, A-769662 has been shown to have a variety of other biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of prostate cancer cells, and decrease the viability of breast cancer cells. A-769662 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
A-769662 has several advantages for use in lab experiments. It is a highly selective activator of AMPK and has been shown to have minimal off-target effects. It is also relatively stable and has a long half-life in vivo. However, A-769662 has some limitations for use in lab experiments. It is not a natural compound and may not accurately reflect the effects of endogenous AMPK activation. It also has limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on A-769662. One area of interest is the potential therapeutic applications of A-769662 in the treatment of metabolic disorders such as diabetes and obesity. Further research is needed to determine the safety and efficacy of A-769662 in humans. Another area of interest is the potential anti-cancer effects of A-769662. Additional research is needed to determine the mechanisms of action and potential therapeutic applications of A-769662 in cancer treatment. Finally, there is potential for the development of novel AMPK activators based on the structure of A-769662. Further research is needed to identify compounds with improved selectivity and efficacy for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, A-769662 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including activation of AMPK and anti-inflammatory effects. A-769662 has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on A-769662, including its potential therapeutic applications in the treatment of metabolic disorders and cancer, and the development of novel AMPK activators.
合成法
The synthesis of A-769662 involves a multi-step process that begins with the reaction between 4-chloro-3-methylphenol and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 2-(4-chloro-3-methylphenoxy)-1,4-benzoquinone. This compound is then reacted with methylamine to form 2-(4-chloro-3-methylphenoxy)-N-methylacetamide. Finally, this compound is reacted with 5-methyl-1,2-oxazol-3-amine to form 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, or A-769662.
科学的研究の応用
A-769662 has been widely used in scientific research as a tool to study the regulation of energy metabolism and glucose homeostasis. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, in a dose-dependent manner. A-769662 has also been shown to increase glucose uptake and improve insulin sensitivity in skeletal muscle cells. These findings have led to further research on the potential therapeutic applications of A-769662 in the treatment of metabolic disorders such as diabetes and obesity.
特性
分子式 |
C13H13ClN2O3 |
|---|---|
分子量 |
280.7 g/mol |
IUPAC名 |
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-5-10(3-4-11(8)14)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17) |
InChIキー |
OKUGHONYSONLND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
正規SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl {5-chloro-2-methoxy-4-[10-(4-methylphenyl)-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]phenoxy}acetate](/img/structure/B283840.png)
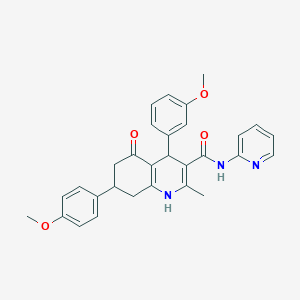

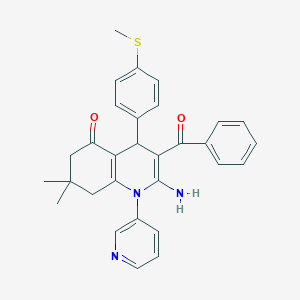

![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
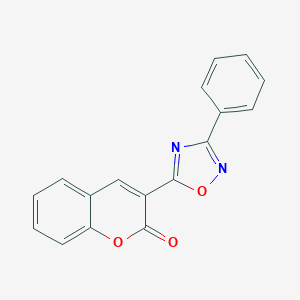
![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)
